Structural Elucidation & Analytical Protocol: 4-Chloro-N-(3,4-dichlorophenyl)benzamide
Structural Elucidation & Analytical Protocol: 4-Chloro-N-(3,4-dichlorophenyl)benzamide
CAS Registry Number: 56661-50-8 Molecular Formula: C₁₃H₈Cl₃NO Molecular Weight: 300.57 g/mol [1]
Executive Summary
This technical guide outlines the definitive structural elucidation and analytical characterization of 4-chloro-N-(3,4-dichlorophenyl)benzamide .[1] As a halogenated benzanilide, this compound represents a critical scaffold in the development of antimicrobial agents, agricultural fungicides, and kinase inhibitors.[1] Its structural integrity relies on the precise regiochemistry of the chlorine substituents and the conformational stability of the amide bond.[1]
This document serves researchers requiring a rigorous standard for synthesizing and validating this specific chemical entity. It moves beyond basic identification, providing a self-validating protocol that correlates synthetic logic with spectroscopic evidence.[1]
Part 1: Synthesis Strategy & Purification
To ensure valid analytical data, the sample must be synthesized via a pathway that minimizes isomerization.[1] The Schotten-Baumann reaction is the preferred method, utilizing an acyl chloride to ensure rapid, irreversible amide bond formation under basic conditions.[1]
Reaction Protocol
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Reactants: 4-chlorobenzoyl chloride (1.0 eq) and 3,4-dichloroaniline (1.0 eq).[1]
-
Solvent/Base: Dichloromethane (DCM) with Triethylamine (TEA) or Pyridine as the HCl scavenger.[1]
-
Conditions: 0°C to Room Temperature (RT), stirred for 2-4 hours.
Critical Control Point: The reaction is exothermic.[1] Slow addition of the acid chloride is mandatory to prevent the formation of di-acylated side products.[1]
Purification Workflow
Crude benzanilides often co-precipitate with amine hydrochloride salts.[1]
-
Acid Wash: Wash the organic layer with 1M HCl (removes unreacted aniline).[1]
-
Base Wash: Wash with sat.[1] NaHCO₃ (removes unreacted benzoic acid).[1]
-
Recrystallization: Ethanol or Ethanol/Water mixtures are optimal for growing single crystals suitable for XRD.[1]
Figure 1: Synthetic workflow ensuring removal of regioisomeric impurities and starting materials prior to elucidation.[1]
Part 2: Spectroscopic Elucidation
This section details the expected spectral signatures.[1][2] The causality of each signal is explained to distinguish this molecule from its isomers (e.g., 2,4-dichloro analogs).[1]
Mass Spectrometry (MS)
Primary Diagnostic: Chlorine Isotope Pattern.[1]
The molecule contains three chlorine atoms (
| Ion Species | m/z (approx) | Relative Intensity | Cause |
| M⁺ | 299 | 100% | |
| M+2 | 301 | ~96% | |
| M+4 | 303 | ~31% | |
| M+6 | 305 | ~3% |
Interpretation: A simple M+2 peak (1:3 ratio) would indicate a single chlorine.[1] The complex "picket fence" pattern above confirms the presence of three halogen atoms.[1]
Infrared Spectroscopy (FT-IR)
Key Functional Groups:
-
Amide N-H Stretch: 3250–3350 cm⁻¹ (Sharp band).[1]
-
Amide I (C=O): 1640–1660 cm⁻¹ (Strong).[1]
-
Amide II (N-H Bend): ~1530–1550 cm⁻¹.[1]
-
C-Cl Stretch: 1000–1100 cm⁻¹ (Characteristic of chlorobenzenes).[1]
Nuclear Magnetic Resonance (NMR)
This is the definitive tool for regiochemistry.[1] We must distinguish the 4-chlorobenzoyl ring (Ring A) from the 3,4-dichlorophenyl ring (Ring B) .[1]
¹H NMR (400 MHz, DMSO-d₆)
-
Amide Proton: Singlet, ~10.4 ppm.[1][3] (Disappears on D₂O shake).
-
Ring A (4-chlorobenzoyl): Exhibits an AA'BB' system .[1]
-
Ring B (3,4-dichloroaniline): Exhibits an ABX system .[1]
Why this matters: If the aniline were 2,4-dichloro, the coupling constants and chemical shifts would shift significantly due to steric hindrance near the amide nitrogen.[1] The ABX pattern confirms the 3,4-substitution.[1]
¹³C NMR
-
Aromatic C-Cl: Shifts to ~125-130 ppm, distinct from C-H carbons.[1]
Part 3: Crystallographic & Conformational Analysis
X-Ray Diffraction (XRD) provides the ultimate proof of structure.[1] Based on homologous structures (e.g., N-(3,4-dichlorophenyl)benzamide derivatives described by Gowda et al.), we can predict the solid-state behavior.
Conformation
Benzanilides typically adopt an anti-periplanar conformation regarding the amide bond (
-
Planarity: The two phenyl rings are rarely coplanar due to steric repulsion between the ortho-hydrogens and the amide oxygen/hydrogen.[1] A dihedral angle of 30°–60° is expected.[1]
-
Hydrogen Bonding: The crystal lattice is stabilized by intermolecular N-H[1]···O=C hydrogen bonds, forming infinite 1D chains.[1]
Analytical Logic Tree
The following diagram illustrates the decision-making process to validate the structure.
Figure 2: Analytical logic tree. Each step acts as a gatekeeper for the next, ensuring resources are not wasted on incorrect isomers.[1]
Part 4: Quality Control & Purity
For biological assays, chemical purity must be >95%.[1]
HPLC Method Parameters (Standard)
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Gradient Acetonitrile (ACN) : Water (0.1% Formic Acid).[1]
-
Detection: UV at 254 nm (aromatic absorption).[1]
-
Retention Time: Expect late elution due to high lipophilicity (3 chlorines).[1]
References
-
Gowda, B. T., et al. (2008).[1] "Crystal structure of N-(3,4-dichlorophenyl)benzamide." Acta Crystallographica Section E, 64(1).[1] Link
-
Rodrigues, V. Z., et al. (2011).[1] "4-Chloro-N-phenylbenzamide."[1][5] Acta Crystallographica Section E, 67(12).[1] Link
-
BenchChem. (2025).[1][2][6] "Spectroscopic Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Technical Guide." BenchChem Technical Library. Link[1]
-
PubChem. (2025).[1][7][8] "Compound Summary: 4-chloro-N-(3,4-dichlorophenyl)benzamide (CAS 56661-50-8)."[1][9] National Library of Medicine.[1] Link[1]
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Standard reference for ABX/AA'BB' coupling constants).
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- 3. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. N-(2,4-Dichlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
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